molecular formula C14H12N4OS2 B2548447 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1421531-46-5

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2548447
CAS No.: 1421531-46-5
M. Wt: 316.4
InChI Key: HMZVVXWUXOKBBQ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a thiophene ring

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, affecting the biological outcomes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others.

Result of Action

Based on the reported biological activities of thiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels, potentially including changes in enzyme activity, receptor signaling, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the thiophene and pyrazine rings. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities with N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide.

    Pyrazine derivatives: Compounds like pyrazine-2-carboxamide and pyrazine-2-thiol also have similar structural features.

Uniqueness

This compound is unique due to the combination of its thiazole, thiophene, and pyrazine rings This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-12(21-14(18-9)11-3-2-6-20-11)8-17-13(19)10-7-15-4-5-16-10/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVVXWUXOKBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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